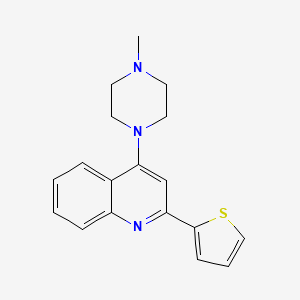
2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione is a heterocyclic compound that features a pyridine ring and a phthalazinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione typically involves multi-step organic reactions. One common method is the condensation of 4-pyridineethanol with phthalic anhydride under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Metal hydrides such as sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, acyl, or other functional groups.
Scientific Research Applications
2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Pyridinyl)ethyl)-1,4-dihydro-1,4-phthalazinedione
- 2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-quinoxalinedione
- 2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-benzoxazinedione
Uniqueness
2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione is unique due to its specific combination of a pyridine ring and a phthalazinedione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6950-37-4 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-(2-pyridin-4-ylethyl)-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C15H13N3O2/c19-14-12-3-1-2-4-13(12)15(20)18(17-14)10-7-11-5-8-16-9-6-11/h1-6,8-9H,7,10H2,(H,17,19) |
InChI Key |
LJBDJGSSXAENHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


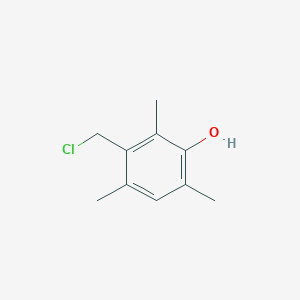
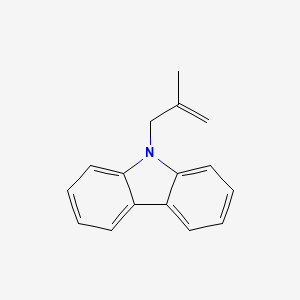
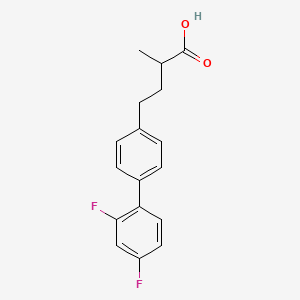

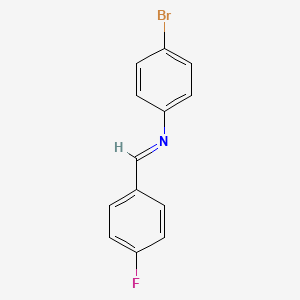
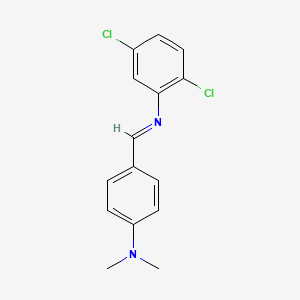


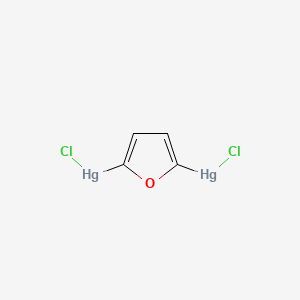

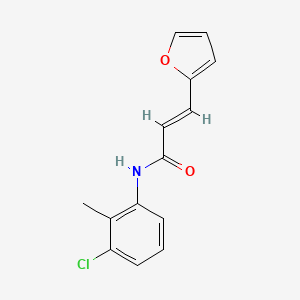
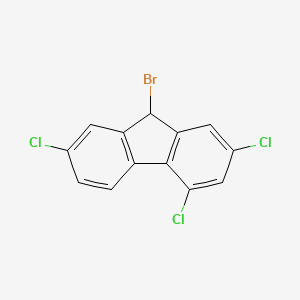
![2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11956248.png)
